

2-Chlorothiophene chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chlorothiophene

Cat. No.: B1346680

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An In-depth Technical Guide to **2-Chlorothiophene**: Chemical Properties and Structure

Abstract

2-Chlorothiophene is a halogenated heterocyclic compound widely utilized as a versatile intermediate in organic synthesis. Its unique electronic properties, stemming from the presence of a chlorine atom on the thiophene ring, make it a crucial building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This technical guide provides a comprehensive overview of the chemical properties, molecular structure, reactivity, and key experimental protocols associated with **2-chlorothiophene**, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

2-Chlorothiophene is a colorless to light yellow or light brown liquid with a characteristic stench.[2][3] It is a flammable liquid and is stable under normal storage conditions.[3][4] Key physical and chemical properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₃ ClS	[1][5][6]
Molecular Weight	118.58 g/mol	[1][5][7]
CAS Number	96-43-5	[1][6][7]
Appearance	Colorless to light yellow/brown liquid	[2][3][5]
Melting Point	-71.9 °C / -97.4 °F	[1][3][8]
Boiling Point	127-129 °C (at 760 mmHg)	[3][5]
Density	1.286 g/mL at 25 °C	[5]
Refractive Index (n ²⁰ /D)	1.547	[5]
Flash Point	22 °C / 71.6 °F	[3]
Vapor Pressure	10.66 hPa at 20 °C	[3]
Solubility	Insoluble in water; soluble in organic solvents like ethanol and ether.[2]	
Storage Temperature	2-8°C	[1][2][5]

Molecular Structure and Spectroscopic Data

The structure of **2-chlorothiophene** consists of a five-membered aromatic thiophene ring with a chlorine atom substituted at the second position.

- IUPAC Name: **2-chlorothiophene**[7]
- Canonical SMILES: C1=CSC(=C1)Cl[2][7]
- InChI: InChI=1S/C4H3ClS/c5-4-2-1-3-6-4/h1-3H[2][6][7]
- InChIKey: GSFNQBFZFXUTBN-UHFFFAOYSA-N[2][6][7]

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of **2-chlorothiophene**.

2.1.1 ¹H NMR Spectroscopy

The proton NMR spectrum of **2-chlorothiophene** displays distinct signals for the three protons on the thiophene ring.^[9]

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H3	6.787	Doublet	J(H3,H4) = 3.71
H4	6.742	Doublet	J(H4,H5) = 5.60
H5	6.918	Doublet	J(H3,H5) = 1.48

2.1.2 ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon framework of the molecule.

Carbon Atom	Predicted Chemical Shift (δ, ppm)
C2	128 - 132
C3	125 - 128
C4	126 - 129
C5	123 - 126

Note: Predicted values based on analogous compounds, as detailed experimental data is not readily available in the provided search results.

For a similar compound, 2-Chloro-3-(chloromethyl)thiophene, the C-2 shift is predicted to be in the 128-132 ppm range.^[10]

2.1.3 Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of characteristic functional groups and bond vibrations.

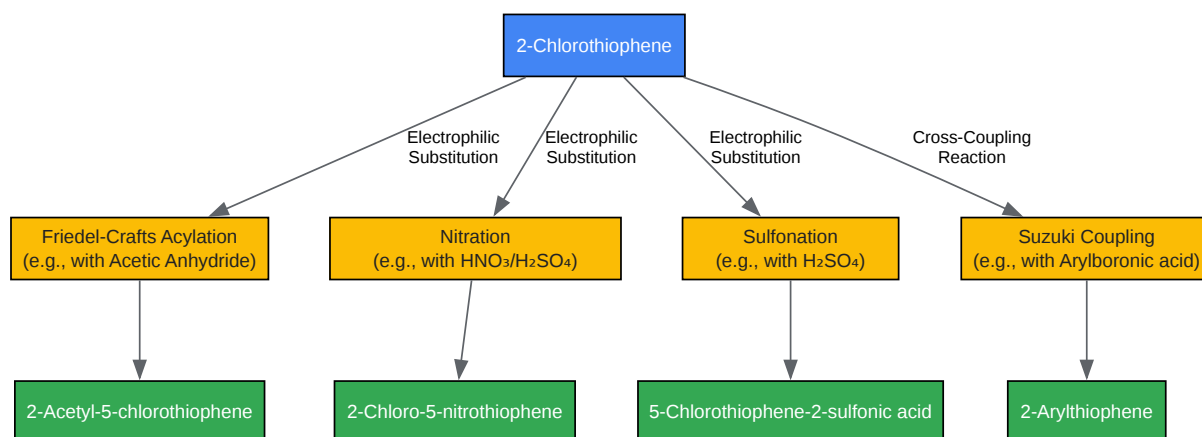
Vibrational Mode	Wavenumber (cm ⁻¹)
C-H (aromatic) stretching	~3100
C=C (aromatic) stretching	~1515, 1415
C-H (aromatic) out-of-plane bending	~850, 720
C-S (thiophene ring) stretching	~700
Note: These are typical values for substituted thiophenes, as seen in the analysis of similar compounds like 2-acetylthiophene. [11]	

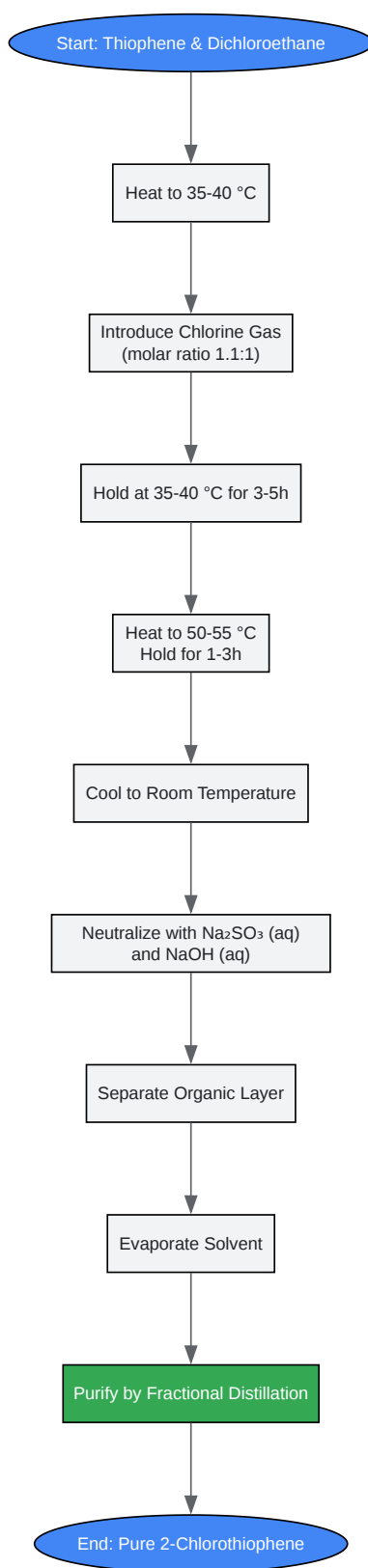
2.1.4 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) for **2-chlorothiophene** would appear at an m/z corresponding to its molecular weight (118.59 g/mol).[\[7\]](#) The presence of chlorine would result in a characteristic M+2 isotopic peak at approximately one-third the intensity of the molecular ion peak.

Reactivity and Chemical Behavior

2-Chlorothiophene is a reactive compound that participates in various chemical transformations, making it a valuable synthetic intermediate.[\[1\]](#) Its reactivity is influenced by the electron-withdrawing nature of the chlorine atom and the electron-rich thiophene ring.[\[12\]](#) It is particularly known for its utility in electrophilic substitution and cross-coupling reactions.[\[1\]](#)[\[12\]](#)[\[13\]](#)





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- To cite this document: BenchChem. [2-Chlorothiophene chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346680#2-chlorothiophene-chemical-properties-and-structure]

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